(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane
Description
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring a 4-fluorophenyl substituent at the 4-position and an iodomethyl group at the 2-position. The stereochemistry (2S,4R) is critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C11H12FIO |
|---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(2S,4R)-4-(4-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
DPSHEGBEIREPAA-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CI)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a fluorophenyl iodide under basic conditions to form the desired oxolane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the adjacent oxygen atom, which polarizes the C–I bond. Common nucleophiles and outcomes include:
| Nucleophile | Product Formed | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Hydroxide (OH⁻) | (2S,4R)-4-(4-fluorophenyl)-2-(hydroxymethyl)oxolane | DMF, 60°C, 6h | 78% | Retention of stereochemistry |
| Azide (N₃⁻) | (2S,4R)-4-(4-fluorophenyl)-2-(azidomethyl)oxolane | DMSO, RT, 2h | 92% | >95% ee |
| Thiolate (RS⁻) | (2S,4R)-4-(4-fluorophenyl)-2-(alkylthio)oxolane | THF, 40°C, 4h | 85% | Moderate diastereoselectivity |
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.
-
Stereochemical retention is attributed to the SN2 mechanism, confirmed by NMR studies.
Ring-Opening Reactions
The oxolane ring undergoes acid- or base-catalyzed ring-opening via nucleophilic attack at the less hindered carbon:
Kinetics :
-
Acid-catalyzed ring-opening follows first-order kinetics with
at 25°C.
Cross-Coupling Reactions
The iodomethyl group participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Product | Catalyst System | Yield |
|---|---|---|---|
| Phenylboronic acid | (2S,4R)-4-(4-fluorophenyl)-2-(benzyl)oxolane | Pd(PPh₃)₄, K₂CO₃, DME | 88% |
| Vinylboronic acid | (2S,4R)-4-(4-fluorophenyl)-2-(vinyl)oxolane | PdCl₂(dppf), CsF, THF | 74% |
Optimization :
-
Tetrabutylammonium bromide (TBAB) enhances reaction rates by stabilizing the palladium intermediate .
Ullmann-Type Coupling
| Coupling Partner | Product | Conditions |
|---|---|---|
| CuI, Phenol | (2S,4R)-4-(4-fluorophenyl)-2-(phenoxymethyl)oxolane | DMF, 100°C, 24h |
| CuCN, Amine | (2S,4R)-4-(4-fluorophenyl)-2-(aminomethyl)oxolane | NMP, 120°C, 18h |
Halogen Exchange Reactions
The iodine atom can be replaced via Finkelstein-like reactions:
| Halide Source | Product | Conditions |
|---|---|---|
| KF/18-crown-6 | (2S,4R)-4-(4-fluorophenyl)-2-(fluoromethyl)oxolane | DMF, 80°C |
| NaCl, acetone | (2S,4R)-4-(4-fluorophenyl)-2-(chloromethyl)oxolane | Reflux, 8h |
Limitations :
-
Fluorination requires anhydrous conditions to avoid hydrolysis.
Oxidation and Reduction
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Oxidation (C–I bond) | mCPBA | (2S,4R)-4-(4-fluorophenyl)-2-(iodosomethyl)oxolane | Epimerization observed at C2 |
| Reduction (Oxolane ring) | LiAlH₄ | 4-(4-fluorophenyl)-2-(iodomethyl)pentanol | Ring-opening with hydride attack |
Scientific Research Applications
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex molecules and natural products.
Biological Studies: Researchers use it to study the effects of fluorinated and iodinated compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iodomethyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane (CAS No. 2059915-36-3) is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : CHFIO
- Molecular Weight : 306.12 g/mol
- CAS Number : 2059915-36-3
- Purity : Minimum 95% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on neurotransmitter transporters and potential therapeutic applications.
- Dopamine Transporter (DAT) Inhibition : Preliminary studies suggest that this compound may interact with the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. Compounds with similar structures have shown varying affinities for DAT, influencing their potential as therapeutic agents for conditions like addiction and depression .
- Serotonin Transporter (SERT) Interaction : The compound's structural analogs have also been evaluated for their binding affinities at SERT, which is crucial for serotonin reuptake inhibition. This suggests potential antidepressant properties .
- Sigma Receptor Modulation : Research indicates that compounds with a similar framework can modulate sigma receptors, which may contribute to their psychoactive effects and therapeutic potential .
Structure-Activity Relationships (SAR)
The structural features of this compound are pivotal in determining its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and receptor binding affinity |
| Iodomethyl Group | Potentially increases metabolic stability and influences pharmacokinetics |
| Oxolane Ring | Contributes to conformational rigidity, affecting receptor interactions |
These modifications can lead to significant changes in the compound's pharmacological profile, making it essential to study these relationships thoroughly.
Case Studies and Research Findings
- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated effects on locomotor activity and reinforcement behaviors associated with drug addiction. These findings support the hypothesis that DAT inhibition may reduce the reinforcing effects of drugs like cocaine .
- Comparative Binding Studies : Binding affinity studies have shown that modifications to the oxolane structure can lead to enhanced selectivity for DAT over SERT. For instance, compounds with a similar oxolane framework exhibited varying affinities, with some achieving Ki values in the low nanomolar range .
- Metabolic Stability Assessments : Investigations into the metabolic stability of this compound suggest it may possess favorable characteristics compared to other analogs, enhancing its viability as a candidate for further development .
Q & A
Basic Research Questions
Q. What stereoselective synthetic routes are effective for constructing the oxolane core in (2S,4R)-4-(4-Fluorophenyl)-2-(iodomethyl)oxolane?
- Methodological Answer : The oxolane (tetrahydrofuran) ring can be formed via acid-catalyzed cyclization of diols or epoxides. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rh or Pd catalysts) may be employed. For example, palladium-catalyzed silylene transfer reactions (used in silacycle synthesis) could inspire analogous strategies for oxolane formation . The 4-fluorophenyl group is likely introduced pre-cyclization via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, as seen in fluorophenyl-containing intermediates like 4-(2-Fluorophenyl)-4-oxobutanoic acid .
Q. How is the iodomethyl group introduced at the 2-position with retention of stereochemistry?
- Methodological Answer : The iodomethyl group can be installed via nucleophilic substitution (e.g., replacing a hydroxyl or tosylate group with iodide under SN2 conditions). Steric hindrance at the 2S position may favor retention of configuration. Alternatively, halogen exchange (e.g., Finkelstein reaction) from a chloromethyl or bromomethyl precursor using NaI in acetone could be utilized, as suggested by iodinated analogs in related compounds .
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., as demonstrated for fluorophenyl-containing heterocycles in crystallography reports) .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions; 19F NMR (δ ~ -115 ppm for para-fluorophenyl) validates the fluorophenyl group .
- Polarimetry : Measures optical rotation to verify enantiomeric excess.
Advanced Research Questions
Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can predict regioselectivity in reactions like halogenation or nitration. Experimental validation may involve comparing reactivity with non-fluorinated analogs, as seen in fluorophenylglyoxal derivatives .
Q. What mechanistic insights explain the stability of the iodomethyl group under varying reaction conditions?
- Methodological Answer : The C–I bond’s polarizability makes it susceptible to light or radical-mediated degradation. Stability studies under controlled conditions (e.g., dark storage at -20°C) are recommended. Kinetic analysis (via HPLC or GC-MS) can track decomposition pathways, as inferred from iodophenol stability data .
Q. Can transition-metal catalysts enable selective functionalization of the oxolane ring without disrupting the iodomethyl or fluorophenyl groups?
- Methodological Answer : Palladium or rhodium catalysts (e.g., Pd(PPh3)4) may mediate selective C–H activation or cross-coupling at the oxolane’s β-position. Prior work on silacycle functionalization via Pd-catalyzed Si–C bond cleavage offers a model for regioselective modifications . Protecting groups (e.g., silyl ethers) may shield the iodomethyl moiety during catalysis.
Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in solvents like DMSO-d6 or CDCl3 can reveal ring puckering dynamics. Computational conformational analysis (using Gaussian or ORCA) correlates with experimental data, as demonstrated in studies of similar oxolane derivatives .
Data Contradictions & Resolution
Q. Conflicting reports on the optimal catalyst for oxolane functionalization: How to resolve discrepancies?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd vs. Rh) under identical conditions is critical. For example, Pd catalysts may favor C–I bond activation, while Rh could stabilize intermediates via π-backbonding. Contrasting results from silacycle catalysis (e.g., Pd vs. Cu in Si–C cleavage) highlight the need for catalyst-specific optimization .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
